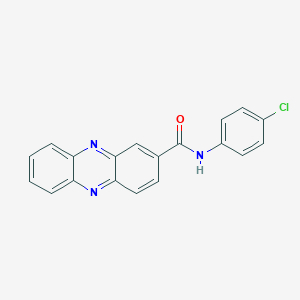
N-(4-chlorophenyl)-2-phenazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-phenazinecarboxamide, also known as CPZ, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been synthesized using several methods, and its mechanism of action has been extensively researched. In
科学研究应用
N-(4-chlorophenyl)-2-phenazinecarboxamide has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial properties and has been used to treat infections caused by bacteria and fungi. N-(4-chlorophenyl)-2-phenazinecarboxamide has also been found to have anticancer properties and has been used in cancer research. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to have anti-inflammatory properties and has been used to treat inflammatory diseases.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-phenazinecarboxamide is not fully understood, but it has been found to inhibit the activity of several enzymes and proteins that are involved in various cellular processes. N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. N-(4-chlorophenyl)-2-phenazinecarboxamide has also been found to inhibit the activity of protein kinase C, which is involved in signal transduction pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(4-chlorophenyl)-2-phenazinecarboxamide has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(4-chlorophenyl)-2-phenazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide has been extensively studied, and its mechanism of action is well understood. However, N-(4-chlorophenyl)-2-phenazinecarboxamide also has some limitations. It is toxic at high concentrations, which can limit its use in some experiments. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide can be difficult to dissolve in aqueous solutions, which can limit its use in some experiments.
未来方向
There are several future directions for N-(4-chlorophenyl)-2-phenazinecarboxamide research. One area of research is the development of N-(4-chlorophenyl)-2-phenazinecarboxamide derivatives that have improved efficacy and reduced toxicity. Additionally, N-(4-chlorophenyl)-2-phenazinecarboxamide could be used in combination with other drugs to improve their efficacy in treating cancer and other diseases. Finally, N-(4-chlorophenyl)-2-phenazinecarboxamide could be used to develop new antimicrobial agents to treat infections caused by drug-resistant bacteria and fungi.
Conclusion:
In conclusion, N-(4-chlorophenyl)-2-phenazinecarboxamide is a chemical compound that has been extensively studied for its potential applications in various fields of science. It has been synthesized using several methods, and its mechanism of action has been extensively researched. N-(4-chlorophenyl)-2-phenazinecarboxamide has been found to have antimicrobial, anticancer, and anti-inflammatory properties, and has several advantages and limitations for lab experiments. There are several future directions for N-(4-chlorophenyl)-2-phenazinecarboxamide research, including the development of N-(4-chlorophenyl)-2-phenazinecarboxamide derivatives and the use of N-(4-chlorophenyl)-2-phenazinecarboxamide in combination with other drugs.
合成方法
N-(4-chlorophenyl)-2-phenazinecarboxamide can be synthesized using several methods, including the reaction of 4-chloroaniline with 2-phenazinecarboxylic acid, or the reaction of 4-chloroaniline with 2,3-dichloroquinoxaline. The latter method is more efficient and yields a higher percentage of N-(4-chlorophenyl)-2-phenazinecarboxamide.
属性
IUPAC Name |
N-(4-chlorophenyl)phenazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-13-6-8-14(9-7-13)21-19(24)12-5-10-17-18(11-12)23-16-4-2-1-3-15(16)22-17/h1-11H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBRISJRSONTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5280370 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide](/img/structure/B5158011.png)
![9-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5158016.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B5158017.png)
![5-[(5-iodo-2-furyl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5158027.png)
![N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea]](/img/structure/B5158051.png)
![benzyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5158054.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5158061.png)

![N-cyclopropyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5158081.png)
![6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine](/img/structure/B5158083.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5158086.png)
![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)
![N-isopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5158116.png)
![7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5158120.png)